REACTION_CXSMILES
|
C([Li])(C)(C)C.[Br:6][C:7]1[C:11]([Br:12])=[CH:10][O:9][CH:8]=1.CN(N[CH:17]=[O:18])C.Cl>C1COCC1>[Br:12][C:11]1[C:7]([CH:17]=[O:18])=[CH:8][O:9][CH:10]=1.[Br:6][C:7]1[C:11]([Br:12])=[CH:10][O:9][C:8]=1[CH:17]=[O:18]
|
Name
|
|
Quantity
|
29.23 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
11.23 g
|
Type
|
reactant
|
Smiles
|
BrC1=COC=C1Br
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
reactant
|
Smiles
|
CN(C)NC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Setpoint
|
-70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below -65° C
|
Type
|
EXTRACTION
|
Details
|
the solution extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
(Na2SO4), evaporation to dryness
|
Type
|
CUSTOM
|
Details
|
under reduced pressure and purification by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=COC=C1C=O
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(OC=C1Br)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.36 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([Li])(C)(C)C.[Br:6][C:7]1[C:11]([Br:12])=[CH:10][O:9][CH:8]=1.CN(N[CH:17]=[O:18])C.Cl>C1COCC1>[Br:12][C:11]1[C:7]([CH:17]=[O:18])=[CH:8][O:9][CH:10]=1.[Br:6][C:7]1[C:11]([Br:12])=[CH:10][O:9][C:8]=1[CH:17]=[O:18]
|
Name
|
|
Quantity
|
29.23 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
11.23 g
|
Type
|
reactant
|
Smiles
|
BrC1=COC=C1Br
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
reactant
|
Smiles
|
CN(C)NC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Setpoint
|
-70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below -65° C
|
Type
|
EXTRACTION
|
Details
|
the solution extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
(Na2SO4), evaporation to dryness
|
Type
|
CUSTOM
|
Details
|
under reduced pressure and purification by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=COC=C1C=O
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(OC=C1Br)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.36 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |